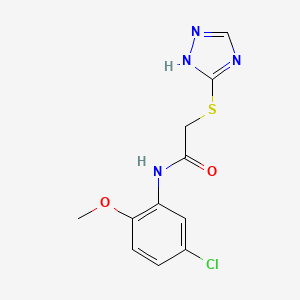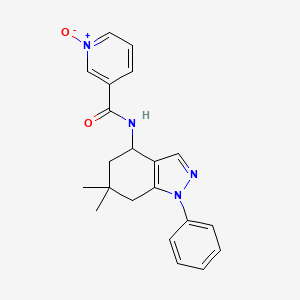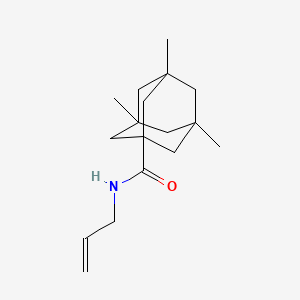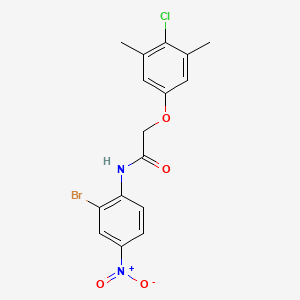![molecular formula C29H37NO2 B4891734 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, also known as BHA-AN, is a synthetic antioxidant that has been widely used in various industries due to its excellent performance in preventing oxidative degradation of products. In
科学研究应用
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetic industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to protect the skin from oxidative damage. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been studied for its potential applications in drug delivery systems and as a therapeutic agent for various diseases.
作用机制
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol exerts its antioxidant effects by scavenging free radicals and preventing the oxidation of lipids and other biomolecules. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can also chelate metal ions, which can catalyze the formation of reactive oxygen species. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect cells from oxidative stress and apoptosis induced by various agents, such as hydrogen peroxide and ultraviolet radiation. In vivo studies have shown that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect against oxidative damage in various organs, including the liver, kidney, and brain. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the major advantages of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its excellent antioxidant activity, which makes it a valuable tool in studying oxidative stress and related diseases. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, one limitation of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. One area of research is the development of new formulations and delivery systems for 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can enhance its bioavailability and therapeutic efficacy. Another area of research is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can provide insights into the development of new therapies for oxidative stress-related diseases. Finally, the safety and toxicity of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol should be further studied to ensure its safe use in various applications.
合成方法
The synthesis of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol involves the reaction of 2,6-di-tert-butyl-4-hydroxybenzaldehyde with 4-morpholinyl(1-naphthyl)methanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. This method has been optimized to produce high yields of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol with excellent purity.
属性
IUPAC Name |
2,6-ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-28(2,3)24-18-21(19-25(27(24)31)29(4,5)6)26(30-14-16-32-17-15-30)23-13-9-11-20-10-7-8-12-22(20)23/h7-13,18-19,26,31H,14-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCPMAUPDJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)


![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
